(4-Bromo-3-methylisoxazol-5-yl)methyl acetate
Overview
Description
(4-Bromo-3-methylisoxazol-5-yl)methyl acetate is a chemical compound with the molecular formula C7H8BrNO3 and a molecular weight of 234.05 g/mol . It is characterized by the presence of a bromo group, a methyl group, and an isoxazole ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylisoxazol-5-yl)methyl acetate typically involves the reaction of 4-bromo-3-methylisoxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylisoxazol-5-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
(4-Bromo-3-methylisoxazol-5-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylisoxazol-5-yl)methyl acetate involves its interaction with specific molecular targets. The bromo group and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-methylisoxazole): Lacks the acetate group, making it less reactive in certain reactions.
(3-Methylisoxazol-5-yl)methyl acetate: Lacks the bromo group, affecting its substitution reactions.
(4-Bromo-5-methylisoxazol-3-yl)methyl acetate: Positional isomer with different reactivity
Uniqueness
(4-Bromo-3-methylisoxazol-5-yl)methyl acetate is unique due to the presence of both the bromo group and the acetate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Biological Activity
(4-Bromo-3-methylisoxazol-5-yl)methyl acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 202.05 g/mol. The compound features a bromine atom at the 4-position of the isoxazole ring, contributing to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromo group enhances its binding affinity, allowing it to modulate various biochemical pathways. It has been suggested that this compound can inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.
Biological Activities
Synthesis Methods
The synthesis of this compound typically involves the formation of the isoxazole ring followed by acetylation. Various methods have been reported, including solvent-free synthesis techniques that enhance yield and reduce environmental impact .
Comparative Biological Activity
A comparative analysis with similar compounds reveals the following:
Compound Name | Structure | CYP1A2 Inhibition | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|---|
This compound | Structure | Moderate | Potential | Limited |
Methyl 4-bromo-5-methylisoxazole-3-carboxylate | Structure | Strong | Confirmed | Moderate |
Case Study: Enzyme Interaction
A study examining the interaction of this compound with CYP1A2 demonstrated a competitive inhibition mechanism with an inhibition constant () estimated at 1.3 μM. This suggests that the compound effectively competes with substrates for the enzyme's active site, impacting drug metabolism significantly .
Properties
IUPAC Name |
(4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-4-7(8)6(12-9-4)3-11-5(2)10/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKSLUGKUUZSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)COC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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